3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate
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Overview
Description
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate typically involves the condensation reaction between 4-(morpholin-4-yl)benzaldehyde and 3-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the morpholine group.
Scientific Research Applications
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with cellular components, such as enzymes and receptors, to exert its antimicrobial and antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-({[3-(4-Methylbenzyl)-1-(morpholin-4-ylmethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl]imino}methyl)phenyl 4-nitrobenzoate
- (E)-3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone
Uniqueness
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate is unique due to its specific structural features, such as the presence of the morpholine group and the Schiff base linkage. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O3/c27-24(20-6-2-1-3-7-20)29-23-8-4-5-19(17-23)18-25-21-9-11-22(12-10-21)26-13-15-28-16-14-26/h1-12,17-18H,13-16H2 |
InChI Key |
VLLTXXQDFVTHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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